

molecular weight and formula of 2-bromonaphthalene-1,4-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-bromonaphthalene-1,4-dione

Cat. No.: B050910

[Get Quote](#)

An In-depth Technical Guide to 2-Bromonaphthalene-1,4-dione

This technical guide provides a comprehensive overview of **2-bromonaphthalene-1,4-dione**, a key intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the creation of anticancer compounds.

Core Compound Properties

2-Bromonaphthalene-1,4-dione, also known as 2-bromo-1,4-naphthoquinone, is a halogenated aromatic compound belonging to the naphthoquinone class. Its chemical structure is fundamental to its reactivity and utility as a precursor in organic synthesis.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₅ BrO ₂	[1] [2]
Molecular Weight	237.05 g/mol	[1] [2]
CAS Number	2065-37-4	[2]
Appearance	Solid	
Melting Point	131-133 °C	
IUPAC Name	2-bromonaphthalene-1,4-dione	[1] [2]
Synonyms	2-Bromo-1,4-naphthoquinone, 3-Bromo-1,4-naphthoquinone	[1]

Synthesis and Reactivity

While specific, detailed protocols for the industrial synthesis of **2-bromonaphthalene-1,4-dione** are not readily available in the surveyed literature, its primary role is as a starting material in the synthesis of more complex molecules. It is often used in reactions where the bromine atom is substituted, or where modifications are made to the naphthoquinone ring.

General Synthetic Utility

2-Bromonaphthalene-1,4-dione is a valuable precursor for creating a variety of derivatives, particularly in the development of anticancer agents. The presence of the bromine atom is crucial for the biological activity of many of its subsequent analogues. In several studies, it has been used as a starting material to synthesize compounds with greater cytotoxicity towards cancer cells. For instance, it has been reacted with various amines to produce aminonaphthoquinones, a class of compounds with noted biological activities. The general reaction involves the nucleophilic substitution of the bromine atom.

Experimental Protocols: Synthesis of Naphthalene-1,4-dione Analogues

The following is a generalized experimental protocol for the synthesis of aminonaphthoquinone analogues using **2-bromonaphthalene-1,4-dione** as a starting material, based on procedures

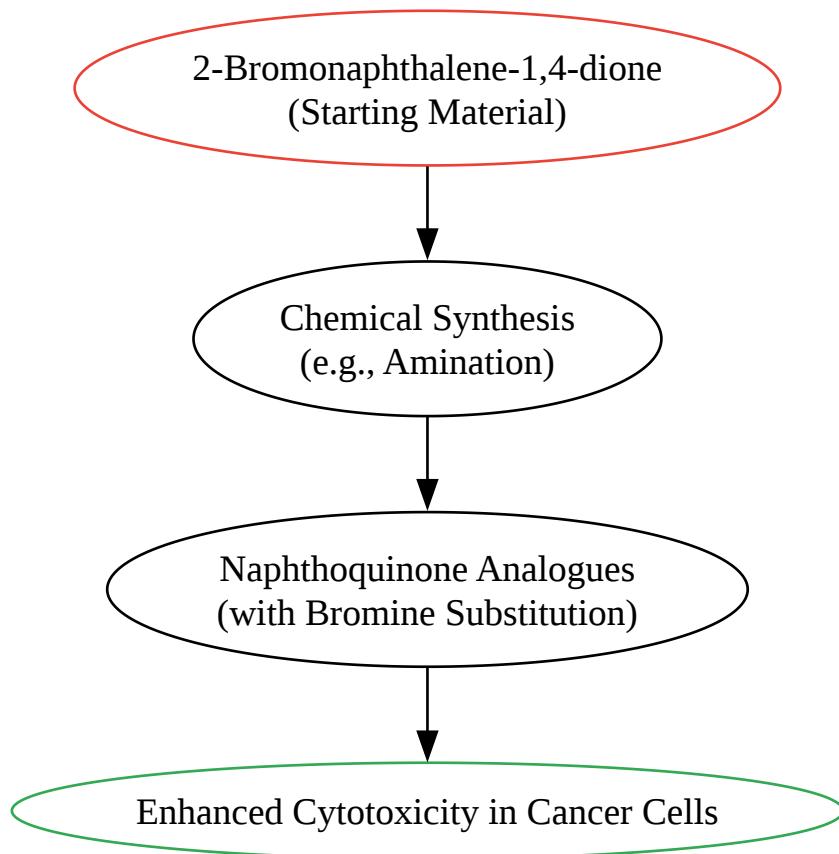
described in the literature.[3][4]

Objective: To synthesize 2-amino-substituted naphthalene-1,4-dione derivatives.

Materials:

- **2-Bromonaphthalene-1,4-dione**
- A selected amine (e.g., 4-(2-aminoethyl)morpholine)
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3) as a base
- An appropriate solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH))
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:


- Dissolve **2-bromonaphthalene-1,4-dione** in the chosen solvent in a round-bottom flask.
- Add the selected amine to the solution.
- Add the base (Et_3N or K_2CO_3) to the reaction mixture to facilitate the reaction.
- Stir the reaction mixture at room temperature for a specified period (e.g., 18-72 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[4]
- Upon completion, the solvent is typically removed under reduced pressure.
- The crude product is then purified, commonly by column chromatography, to yield the desired aminonaphthoquinone derivative.

Caption: General workflow for the synthesis of aminonaphthoquinone analogues.

Biological Activity and Applications in Drug Development

Naphthalene-1,4-dione and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.^[5] The mechanism of action for many naphthoquinones is believed to involve their ability to accept electrons, leading to the formation of radical anions and the generation of reactive oxygen species (ROS), which can cause cellular damage.^[6]

2-Bromonaphthalene-1,4-dione serves as a critical building block in the development of potent anticancer agents. Studies have shown that analogues synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines.^[3] The presence of a halogen at the 2-position of the naphthoquinone ring has been identified as a key factor for maintaining the potency of these compounds.^[3] For example, 2-bromo-substituted aminonaphthoquinones have demonstrated better cytotoxicity profiles compared to their non-halogenated counterparts.^[3]

[Click to download full resolution via product page](#)

Caption: Logical relationship in anticancer drug development.

Safety Information

2-Bromonaphthalene-1,4-dione is associated with certain hazards. According to its GHS classification, it can cause skin and serious eye irritation, and may also cause respiratory irritation.^[1] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

2-Bromonaphthalene-1,4-dione is a compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of biologically active molecules. Its role as a precursor for novel anticancer agents is particularly noteworthy, with research demonstrating the importance of its bromo-substitution for therapeutic efficacy. Further investigation into the synthesis and biological activities of new derivatives of **2-bromonaphthalene-1,4-dione** holds promise for the development of next-generation therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Naphthalenedione, 2-bromo- | C10H5BrO2 | CID 74944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [molecular weight and formula of 2-bromonaphthalene-1,4-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050910#molecular-weight-and-formula-of-2-bromonaphthalene-1-4-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com